Prostaglandin F1alpha-d9

Übersicht

Beschreibung

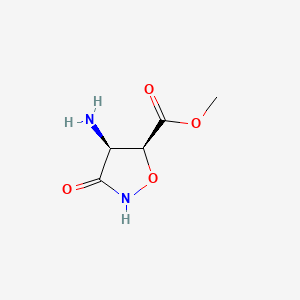

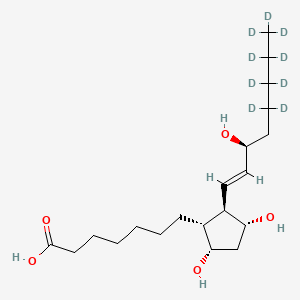

Prostaglandin F1α-d9 is a biochemical compound that contains nine deuterium atoms at the 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of Prostaglandin F1α by GC- or LC-mass spectrometry .

Synthesis Analysis

The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported, which involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

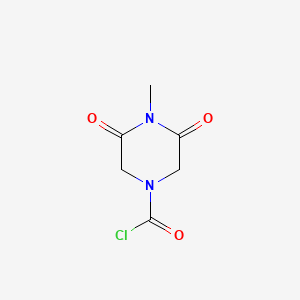

Prostaglandins, including Prostaglandin F1α-d9, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains .Chemical Reactions Analysis

Prostaglandins play a role in the differentiation and tissue regeneration of several cell types and organs . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .Physical And Chemical Properties Analysis

Prostaglandins, including Prostaglandin F1α-d9, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a central five-membered ring and two long hydrophobic hydrocarbon chains . The length of these chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Prostaglandin F1alpha-d9 is used in the efficient and stereoselective synthesis of prostaglandins (PGs), which are of utmost importance due to their valuable medicinal applications and unique chemical structures . It is used in the unified synthesis of PGs like cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost .

Biocatalysis

Prostaglandin F1alpha-d9 showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . Biocatalysis refers to the use of natural catalysts, like protein enzymes or whole cells, to conduct chemical reactions.

Mass Spectrometry

Prostaglandin F1alpha-d9 is used as an internal standard for the quantification of 8-iso PGF1α by GC- or LC-mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Isoprostane Research

8-iso Prostaglandin F1α-d9 is an isoprostane that was first identified in human semen . Isoprostanes are a family of eicosanoids of non-cyclooxygenase origin, and they have various functions in the human body.

Metabolism Studies

Prostaglandin F1a, from which Prostaglandin F1alpha-d9 is derived, is metabolized to 6-Keto Prostaglandin F1a . This makes Prostaglandin F1alpha-d9 useful in studying the metabolism of prostaglandins.

Gastrointestinal Research

Prostaglandin F1a contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series . This suggests that Prostaglandin F1alpha-d9 could be used in research related to gastrointestinal function and disorders.

Wirkmechanismus

Target of Action

Prostaglandin F1alpha-d9, like other prostaglandins, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and to cell survival .

Mode of Action

Prostaglandin F1alpha-d9 interacts with its targets, the prostanoid receptors, leading to a cascade of intracellular events. This compound acts by binding to the prostaglandin F2α receptor, stimulating both luteolytic activity and the release of oxytocin .

Biochemical Pathways

In vertebrates, arachidonic acid (ARA) is generally converted to prostaglandin G2 (PGG2) and H2 (PGH2) by cyclooxygenase (COX); then, various biologically active PGs are produced through different downstream prostaglandin synthases (PGSs), while PGs are inactivated by 15-hydroxyprostaglandin dehydrogenase (PGDH) .

Pharmacokinetics

It’s known that prostaglandins, in general, have relatively short half-lives . They act most often as autocrine or paracrine signaling agents .

Result of Action

The result of Prostaglandin F1alpha-d9 action is diverse, depending on the specific receptors and their regulated expression. It can influence a wide range of biological processes, including homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Action Environment

The action of Prostaglandin F1alpha-d9 can be influenced by various environmental factors. It’s worth noting that prostaglandins are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid , suggesting that their stability and activity could be influenced by factors such as pH and the presence of other molecules in their environment.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F1alpha-d9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)